molecular formula C10H9F3N2O B2658523 1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1783769-47-0

1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B2658523
CAS No.: 1783769-47-0
M. Wt: 230.19
InChI Key: RBJJKLLNLMLWPW-UHFFFAOYSA-N
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Description

1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound featuring a quinoxaline core with a trifluoromethyl group at the 7-position and a methyl group at the 1-position.

Preparation Methods

The synthesis of 1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of tetrahydroquinoxaline derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. .

The major products formed from these reactions depend on the specific conditions and reagents used, often leading to a variety of functionalized quinoxaline derivatives.

Scientific Research Applications

1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity and leading to changes in cellular processes.

    Pathways Involved: It may influence pathways related to signal transduction, gene expression, and metabolic regulation. .

Comparison with Similar Compounds

1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one can be compared with other similar compounds, such as:

    1-Methyl-7-(trifluoromethyl)quinoxalin-2-one: Lacks the tetrahydro structure, resulting in different chemical and biological properties.

    1-Methyl-7-(difluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one: Contains a difluoromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and stability.

    1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-thione:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-methyl-7-(trifluoromethyl)-3,4-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O/c1-15-8-4-6(10(11,12)13)2-3-7(8)14-5-9(15)16/h2-4,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJJKLLNLMLWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CNC2=C1C=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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